molecular formula C10H14Cl2N2O B2937405 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride CAS No. 2034552-05-9

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride

Cat. No.: B2937405
CAS No.: 2034552-05-9
M. Wt: 249.14
InChI Key: UQASZKQBZRZUIH-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride is a pyridine-piperidine hybrid compound characterized by a chloropyridinyl group attached to a piperidine ring with a hydroxyl substituent at the 3-position. The compound shares structural motifs with several analogs in the sigma receptor ligand family and other pyridine derivatives, making it a candidate for comparative analysis .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13;/h3-4,6,9,14H,1-2,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQASZKQBZRZUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloropyridine-2-carbaldehyde.

    Formation of Piperidine Ring: The aldehyde is then subjected to a reductive amination reaction with piperidine, forming the piperidine ring.

    Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position of the piperidine ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chloropyridine moiety.

    Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride serves as an intermediate in synthesizing various organic compounds. It is a building block for creating novel molecules.
  • Biology: Researchers study this compound for its potential biological activities, such as its effects on cellular processes and interactions with biological targets.
  • Medicine: Ongoing research explores the potential therapeutic uses of 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride, including its role in drug development for various diseases. For example, a related compound was tested in a spinal nerve ligation model, a representative model for neuropathic pain . Compound 29 demonstrated dose-dependent analgesic activity, with the most pronounced effect observed three hours post-administration . At its peak, it achieved a maximum possible effect of 24% at a 50 mg/kg dose and 45% at a 100 mg/kg dose .
  • Industry: This compound contributes to developing new materials and acts as a catalyst in specific chemical reactions.

Chemical Reactions and Mechanism of Action

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can be reduced to remove the hydroxyl group or modify the chloropyridine moiety.
  • Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other functional groups via nucleophilic substitution reactions.
  • Hydrolysis: The hydrochloride salt can be hydrolyzed to produce the free base form of the compound.

The mechanism of action involves interaction with specific molecular targets, potentially binding to receptors or enzymes and modulating their activity to influence biochemical pathways.

Pharmacokinetic Studies

Pharmacokinetic experiments were conducted to assess the absorption, distribution, metabolism, and excretion profiles of compound 29 in rats following intraperitoneal (IP) and oral (PO) administration .

Intraperitoneal Administration: Following IP administration, the compound exhibited an AUC(0-last) of 1030 ng·h/mL, a Cmax of 208 ng/mL, and a half-life of 3.49 h . The time to reach maximum concentration (Tmax) was 2.83 h, with an apparent clearance (Cl/F) of 3.88 L/h/kg and a volume of distribution (Vd) of 17.9 L/kg .

Oral Administration: Oral administration resulted in an AUC(0-last) of 407 ng·h/mL and a Cmax of 113 ng/mL . The half-life was significantly shorter at 1.67 h, and the Tmax was observed at 1.50 h . The apparent clearance (Cl/F) was 24.04 L/h/kg, and the volume of distribution (Vd) was 57.4 L/kg . Compared to IP administration, the oral route showed approximately a five-fold lower exposure and a two-fold lower in vivo stability .

Heterocyclic Amines and Potential Carcinogenicity

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(5-chloropyridin-2-yl)piperidin-3-ol hydrochloride and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Reference
1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride C₁₀H₁₄Cl₂N₂O ~265.1 (estimated)* 5-Chloropyridinyl, piperidin-3-ol Potential σ2 receptor ligand (inferred)
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride C₁₁H₁₄Cl₂N₂O₂ 277.15 5-Chloropyridinyl, piperidine-4-carboxylic acid Cataloged for life science research
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride C₉H₁₀Cl₂N₂O₃ 265.09 5-Chloropyridinyl, ethyl ester, oxoacetate Research applications in organic synthesis
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride C₁₄H₁₆Cl₂FN₅O 376.21 Piperidinylmethyl, oxadiazole, fluoropyridine Not specified; likely CNS-targeting agent
2-Chloro-5-methylpyridin-3-ol C₆H₆ClNO 143.57 Chloropyridinyl, methyl, hydroxyl Intermediate in pharmaceutical synthesis

*Note: The molecular weight of the target compound is inferred based on analogs with similar substituents (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride has a MW of 265.09).

Key Structural and Functional Differences

Core Heterocycles: The target compound features a piperidin-3-ol moiety, whereas analogs like 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (MW 277.15) substitute the hydroxyl group with a carboxylic acid at the 4-position. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride introduces an oxoacetate ester, which may enhance metabolic stability compared to hydroxyl groups .

Biological Implications :

  • The hydroxyl group in the target compound could facilitate interactions with σ2 receptors, as seen in SYA 013 analogs (e.g., 1-(5-chloropyridin-2-yl)-1,4-diazepane derivatives), where substituents on the piperidine/diazepane ring influence receptor selectivity .
  • The carboxylic acid substituent in the piperidine-4-carboxylic acid analog (CAS 1209326-97-5) may limit blood-brain barrier permeability, restricting its utility in CNS-targeted therapies .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for SYA 013 analogs, involving alkylation of 1-(5-chloropyridin-2-yl)piperidine intermediates under reflux conditions . In contrast, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride requires coupling of ethyl oxoacetate with 5-chloropyridin-2-amine, followed by HCl salt formation .

Biological Activity

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-chloropyridine moiety and a hydroxyl group, which contributes to its biological activity. The presence of the chlorine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride is believed to interact with various molecular targets, including receptors and enzymes. Its mechanism may involve:

  • Binding to Receptors : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

The exact molecular pathways remain under investigation, but preliminary studies suggest significant interactions with neurotransmitter systems and potential implications in neuropharmacology.

Antiparasitic Activity

Recent studies have explored the compound's efficacy against various parasites. For instance, derivatives similar to 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride exhibited potent antiparasitic effects with EC50 values in the low micromolar range. These findings indicate potential applications in treating parasitic infections.

Neuropharmacological Effects

Research indicates that this compound may influence dopaminergic signaling pathways. In vivo studies demonstrated improvements in cognitive performance in animal models, suggesting its potential as a therapeutic agent for cognitive disorders.

Table 1: Biological Activity Summary

Activity Type Target EC50 (μM) Reference
AntiparasiticVarious Parasites0.010 - 0.577
Dopamine D4 ReceptorD4 Receptor0.473
Enzyme InhibitionSpecific EnzymesNot Specified

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that derivatives of the compound showed enhanced potency against drug-resistant strains of parasites, highlighting the importance of structural modifications for improving efficacy.
  • Cognitive Enhancement : In a controlled trial involving rodents, administration of the compound resulted in significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive impairments.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(5-Chloropyridin-2-yl)piperidin-3-ol hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, substituting 5-chloro-2-aminopyridine with a piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 90°C) yields intermediates that are subsequently hydrochlorinated . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Reaction monitoring via TLC or HPLC is critical to identify side products like unreacted starting materials or dehalogenated byproducts .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 206–254 nm for impurity profiling (e.g., detecting residual solvents or degradation products) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms regioselectivity and stereochemistry. Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 3.5–4.0 ppm (piperidine protons) are diagnostic .
  • LC-MS : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₀H₁₂ClN₂O·HCl: 247.06 g/mol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salts.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Discrepancies in solubility (e.g., in water vs. DMSO) arise from protonation states and counterion effects. Methodological steps:

pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 3–10) to assess ionization .

Co-solvent Systems : Use ethanol/water mixtures (e.g., 30% ethanol) to enhance solubility for in vitro assays .

Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots to predict stability .

Q. What strategies are effective in mitigating impurities during scale-up synthesis?

Common impurities include:

  • Unreacted 5-Chloropyridine Derivatives : Detectable via HPLC (retention time ~8.5 min) .
  • Hydrolysis Products : Ester or amide hydrolysis under acidic conditions. Mitigation: Use anhydrous solvents and controlled temperature .
  • Chiral Byproducts : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric impurities introduced during piperidine ring formation .

Q. How can researchers validate the compound’s biological activity in kinase inhibition assays?

  • In Vitro Assays : Use recombinant kinases (e.g., JAK2 or BTK) with ATP-Glo™ luminescence assays. IC₅₀ values should be compared to positive controls (e.g., staurosporine) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to ensure reproducibility.
  • Off-Target Profiling : Screen against a panel of 50+ kinases to assess selectivity .

Q. What computational methods are suitable for predicting metabolic stability?

  • In Silico ADMET Tools : Use SwissADME or ADMETLab to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • MD Simulations : Model interactions with human serum albumin (HSA) to estimate plasma protein binding .

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